An In-depth Technical Guide to 3-Fluorobenzamide
An In-depth Technical Guide to 3-Fluorobenzamide
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 3-Fluorobenzamide. It provides in-depth information on its chemical identity, properties, synthesis, and applications, with a focus on practical, field-proven insights and methodologies.
Introduction
3-Fluorobenzamide is a halogenated aromatic amide that has garnered significant attention as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The strategic incorporation of a fluorine atom at the meta-position of the benzamide scaffold imparts unique physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and bioavailability.[2][3][4] This makes 3-Fluorobenzamide a valuable precursor for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Recent studies have highlighted the role of benzamide derivatives as potential anti-tumor agents, further underscoring the compound's relevance in drug discovery. This guide aims to provide a detailed overview of 3-Fluorobenzamide, from its fundamental properties to its practical application in a laboratory setting.
Section 1: Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's properties are foundational to its effective use. 3-Fluorobenzamide is a white to off-white crystalline solid at room temperature.[1]
Table 1.1: Core Identifiers and Properties of 3-Fluorobenzamide
| Property | Value | Source(s) |
| CAS Number | 455-37-8 | [1][5][6][7] |
| Molecular Formula | C₇H₆FNO | [1][5][6] |
| Molecular Weight | 139.13 g/mol | [1][5][6][7] |
| IUPAC Name | 3-fluorobenzamide | N/A |
| Synonyms | m-Fluorobenzamide | [5] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 129-132 °C | [7][8][9] |
| Boiling Point | 238.4 ± 23.0 °C (Predicted) | [8] |
| Solubility | Soluble in ethanol, methanol, and dimethylformamide | [8] |
| logP | 0.91 - 0.92 | [5][10] |
| SMILES | NC(=O)c1cccc(F)c1 | [7] |
| InChI Key | YPIGHNIIXYSPKF-UHFFFAOYSA-N | [7][9] |
Section 2: Synthesis and Purification
The most common and reliable laboratory synthesis of 3-Fluorobenzamide starts from 3-fluorobenzoic acid. The methodology involves a two-step process: activation of the carboxylic acid to a more reactive intermediate (an acyl chloride), followed by amidation.
Experimental Protocol: Two-Step Synthesis from 3-Fluorobenzoic Acid
This protocol describes a robust method for preparing 3-Fluorobenzamide with high purity.
Step 1: Synthesis of 3-Fluorobenzoyl Chloride
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Principle: 3-Fluorobenzoic acid is converted to the more reactive 3-fluorobenzoyl chloride using thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is used to facilitate the reaction.[11][12][13] This activation step is crucial as the direct amidation of a carboxylic acid is generally slow and requires harsh conditions. Thionyl chloride is chosen for its effectiveness and the convenient removal of byproducts (HCl and SO₂ gas).
-
Materials:
-
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorobenzoic acid.
-
Suspend the acid in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride dropwise at room temperature under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture to reflux (approx. 40°C for DCM, 80°C for other solvents) for 2-3 hours.[12] The reaction should be performed in a fume hood to safely vent the HCl and SO₂ gases produced.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-fluorobenzoyl chloride is a liquid and can often be used in the next step without further purification.[11][13]
-
Step 2: Amidation of 3-Fluorobenzoyl Chloride
-
Principle: The crude 3-fluorobenzoyl chloride is reacted with an ammonia source to form the amide. An aqueous ammonia solution is a cost-effective and efficient nucleophile for this transformation.
-
Materials:
-
Crude 3-fluorobenzoyl chloride (from Step 1)
-
Concentrated aqueous ammonia solution (25-30%)
-
Ice bath
-
-
Procedure:
-
Cool the concentrated aqueous ammonia solution in a beaker using an ice bath.
-
Slowly and carefully add the crude 3-fluorobenzoyl chloride dropwise to the cold, stirred ammonia solution. This reaction is exothermic and the addition rate should be controlled to maintain a low temperature.
-
A white precipitate of 3-Fluorobenzamide will form immediately.[14]
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Isolate the product by vacuum filtration, washing the solid with cold deionized water to remove any ammonium salts.
-
Dry the product under vacuum. For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
-
Workflow and Quality Control
A logical workflow ensures the synthesis is efficient and the final product meets the required purity standards.
Caption: Synthesis and Quality Control Workflow for 3-Fluorobenzamide.
Section 3: Applications in Drug Discovery
The benzamide moiety is a well-established pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, making it a key structural motif for enzyme inhibitors.[15] The addition of a fluorine atom can significantly enhance the therapeutic potential of these molecules.
The Role of the Fluorine Substituent
The introduction of fluorine into a drug candidate is a common strategy in medicinal chemistry to modulate several key properties:[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine at a potential site of metabolism can block this pathway, thereby increasing the drug's half-life.[2][16]
-
Binding Affinity: As the most electronegative element, fluorine can alter the electronic distribution within a molecule.[3][4] This can lead to more favorable electrostatic interactions with the target protein, enhancing binding affinity and potency.[2]
-
Physicochemical Properties: Fluorine substitution can lower the pKa of nearby basic groups, which can improve membrane permeability and bioavailability by reducing the proportion of the charged species at physiological pH.[3][4]
Application as a Precursor for PARP Inhibitors
A prominent application of benzamide scaffolds is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[15][17] PARP enzymes are critical for the repair of single-strand DNA breaks.[17] In certain cancers with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[15][17]
3-Aminobenzamide, a closely related analogue, is a well-characterized PARP inhibitor used extensively in research to study DNA repair mechanisms.[18][19][20] 3-Fluorobenzamide serves as a key precursor for more complex and potent PARP inhibitors, where the benzamide core provides the necessary interaction with the enzyme's active site.[15]
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